molecular formula C7H6Cl2 B7760980 2-Chlorobenzyl chloride CAS No. 40795-52-6

2-Chlorobenzyl chloride

Cat. No.: B7760980
CAS No.: 40795-52-6
M. Wt: 161.03 g/mol
InChI Key: BASMANVIUSSIIM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Chlorobenzyl chloride, also known as 1-Chloro-2-(chloromethyl)benzene, primarily targets the respiratory system . It is used as a sensory irritant to evaluate the characteristic modifications of the normal breathing pattern of exposed mice .

Mode of Action

The compound interacts with its targets by acting as a sensory irritant . It has been found to inhibit the growth of Saccharomyces cerevisiae and lower the contents of sterols and fatty acids . The growth inhibition was considerably alleviated by the presence of sterols such as ergosterol .

Biochemical Pathways

It is known to lower the contents of sterols and fatty acids in saccharomyces cerevisiae , suggesting that it may interfere with lipid metabolism pathways.

Result of Action

The primary result of this compound’s action is the inhibition of growth in Saccharomyces cerevisiae and a decrease in the contents of sterols and fatty acids . This suggests that the compound may have antimicrobial properties. Additionally, it acts as a sensory irritant, affecting the normal breathing pattern of exposed mice .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its vapor density is 5.5 (vs air), and it has a vapor pressure of 3 mmHg at 84 °C . These properties suggest that the compound can readily evaporate into the air, especially at higher temperatures, which could affect its concentration and thus its action and efficacy. Furthermore, it is insoluble in water , which could impact its distribution and action in aqueous environments.

Chemical Reactions Analysis

2-Chlorobenzyl chloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Chlorobenzyl chloride can be compared with other similar compounds such as:

  • 3-Chlorobenzyl chloride
  • 4-Chlorobenzyl chloride
  • 2,4-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl chloride
  • 2-Chlorobenzotrichloride

These compounds share similar chemical structures but differ in the position and number of chlorine atoms on the benzene ring, which can influence their reactivity and applications .

Properties

IUPAC Name

1-chloro-2-(chloromethyl)benzene
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InChI

InChI=1S/C7H6Cl2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
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InChI Key

BASMANVIUSSIIM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCl)Cl
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Molecular Formula

C7H6Cl2
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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DSSTOX Substance ID

DTXSID3027241
Record name 2-Chlorobenzyl chloride
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Molecular Weight

161.03 g/mol
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Physical Description

Liquid, Clear, colorless liquid with a pungent odor; [OECD SIDS: Benzene, 1-chloro-2-(chloromethyl)- - 2003], COLOURLESS LIQUID WITH PUNGENT ODOUR.
Record name Benzene, 1-chloro-2-(chloromethyl)-
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Boiling Point

213 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Flash Point

91 °C
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Solubility

Solubility in water, g/100ml at 25 °C: 0.01 (very poor)
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Density

1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Vapor Density

Relative vapor density (air = 1): 5.5
Record name 1-CHLORO-2-(CHLOROMETHYL)BENZENE
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Vapor Pressure

0.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.02
Record name 2-Chlorobenzyl chloride
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CAS No.

611-19-8, 40795-52-6
Record name 2-Chlorobenzyl chloride
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Record name ortho-Chlorobenzyl chloride
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Melting Point

-17 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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